Amino Acid Ester Differentiation: MEP-FUBICA (L‑Norvaline) vs. MMB‑FUBICA (L‑Valine) vs. MDMB‑FUBICA (L‑tert‑Leucine)
MEP-FUBICA is the L‑norvaline methyl ester isomer (n‑propyl side chain), whereas the closest commercial analog MMB‑FUBICA is the L‑valine methyl ester isomer (isopropyl side chain) and MDMB‑FUBICA is the L‑tert‑leucine methyl ester isomer (tert‑butyl side chain) . In carboxamide‑type SCRAs, the identity of the amino acid ester has been demonstrated to alter CB1/CB2 EC₅₀ by up to several orders of magnitude. For example, (S)-MDMB-FUBICA (tert‑leucine) exhibits a CB1 EC₅₀ of 9.72 × 10⁻⁹ M and a CB2 EC₅₀ of 1.07 × 10⁻⁹ M, whereas its (R)-enantiomer is inactive at CB1 (>1.00 × 10⁻⁴ M) [1]. Although direct binding data for MEP-FUBICA is not yet published, the norvaline side chain presents distinct steric and lipophilic properties (n‑propyl vs. isopropyl vs. tert‑butyl) that class‑level evidence indicates will produce a unique CB1/CB2 affinity and efficacy profile compared to the valine and tert‑leucine analogs [2].
| Evidence Dimension | Amino acid ester side chain structure (determinant of CB1/CB2 potency and selectivity) |
|---|---|
| Target Compound Data | L‑Norvaline methyl ester (n‑propyl side chain, linear C3) |
| Comparator Or Baseline | MMB‑FUBICA: L‑Valine methyl ester (isopropyl, branched C3); MDMB‑FUBICA: L‑tert‑Leucine methyl ester (tert‑butyl, branched C4); (S)-MDMB-FUBICA CB1 EC₅₀ = 9.72 × 10⁻⁹ M, CB2 EC₅₀ = 1.07 × 10⁻⁹ M |
| Quantified Difference | Side chain topology differs (linear vs. branched); MDMB-FUBICA CB1/CB2 selectivity index = 9.08; MEP-FUBICA selectivity index not yet determined |
| Conditions | Structural comparison; MDMB-FUBICA EC₅₀ measured in HEK293 cells expressing human CB1 and CB2 receptors via [³⁵S]GTPγS binding assay [1] |
Why This Matters
The amino acid ester moiety is a primary pharmacophore for SCRAs; even a single‑carbon branching change can shift receptor subtype preference and in vivo potency, making isomer‑specific procurement essential for reproducible research.
- [1] Doi T, Asada A, Takeda A, et al. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicol. 2017;36(1):51-60. Table 1: (S)-MDMB-FUBICA CB1 EC₅₀ = 9.72 × 10⁻⁹ M, CB2 EC₅₀ = 1.07 × 10⁻⁹ M; (R)-MDMB-FUBICA CB1 EC₅₀ >1.00 × 10⁻⁴ M. View Source
- [2] Marusich JA, Gamage TF, Zhang Y, et al. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacol Biochem Behav. 2022;220:173467. (Demonstrates that MMB-FUBICA, a valine ester analog, is a potent and efficacious SCRA with high CB1 affinity; supports class‑level inference that amino acid ester structure critically modulates activity). View Source
